

# BMS-813160 in Pancreatic Ductal Adenocarcinoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-813160 |           |
| Cat. No.:            | B606254    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, characterized by a dense, immunosuppressive tumor microenvironment (TME) that limits the efficacy of conventional therapies and immunotherapies. A key driver of this immunosuppression is the infiltration of tumor-associated macrophages (TAMs) and other myeloid-derived suppressor cells (MDSCs), a process largely mediated by the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5) signaling axes. **BMS-813160**, a potent, orally bioavailable dual antagonist of CCR2 and CCR5, has emerged as a promising therapeutic agent to remodel the TME and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical and clinical development of **BMS-813160** in the context of PDAC, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

# Introduction: The Rationale for Targeting CCR2 and CCR5 in PDAC

The PDAC TME is notoriously "cold," with a paucity of effector T cells and an abundance of immunosuppressive cell populations.[1] Inflammatory monocytes expressing CCR2 are recruited from the bone marrow to the tumor via the C-C motif chemokine ligand 2 (CCL2), where they differentiate into TAMs.[1] These TAMs, along with other myeloid cells expressing



CCR5, contribute to a pro-tumoral environment by suppressing T-cell function, promoting angiogenesis, and facilitating metastasis.[2][3]

**BMS-813160** is a small molecule inhibitor designed to simultaneously block the signaling of both CCR2 and CCR5.[4] This dual antagonism is hypothesized to inhibit the recruitment of immunosuppressive myeloid cells to the tumor, thereby shifting the balance of the TME towards an anti-tumor phenotype and potentially sensitizing the tumor to other therapies such as chemotherapy and immune checkpoint inhibitors.[4][5]

# Preclinical Profile of BMS-813160 In Vitro Activity

**BMS-813160** demonstrates potent and selective binding to human CCR2 and CCR5. The following table summarizes its in vitro binding and functional activity.

| Target | Assay Type | IC50 (nM) | Reference |
|--------|------------|-----------|-----------|
| CCR2   | Binding    | 6.2       | [6]       |
| CCR5   | Binding    | 3.6       | [6]       |
| CCR1   | Binding    | >25,000   | [6]       |
| CCR4   | Binding    | >40,000   | [6]       |
| CXCR2  | Binding    | >40,000   | [6]       |
| CCR2   | Chemotaxis | 0.8       | [6]       |
| CCR5   | Chemotaxis | 1.1       | [6]       |

#### **Pharmacokinetics**

Pharmacokinetic studies in multiple species have demonstrated excellent oral bioavailability and moderate to low clearance of **BMS-813160**.



| Species           | Oral Bioavailability<br>(%) | Clearance<br>(mL/min/kg) | Reference |
|-------------------|-----------------------------|--------------------------|-----------|
| Mouse             | 80                          | 33                       | [4]       |
| Rat               | 90                          | 20                       | [4]       |
| Dog               | 100                         | 2.5                      | [4]       |
| Cynomolgus Monkey | 100                         | 3.5                      | [4]       |

## In Vivo Efficacy

In a mouse model of thioglycollate-induced peritonitis, oral administration of **BMS-813160** dose-dependently inhibited the migration of inflammatory monocytes and macrophages, confirming its in vivo pharmacodynamic activity.[4] Preclinical studies using a related dual CCR2/CCR5 inhibitor, BMS-687681, in a PDAC mouse model demonstrated that combining the inhibitor with radiation and anti-PD-1 therapy led to enhanced anti-tumor efficacy, increased intratumoral effector T cell infiltration, and suppression of regulatory T cells and M2-like TAMs. [7][8]

# Clinical Development in Pancreatic Ductal Adenocarcinoma

The primary clinical investigation of **BMS-813160** in PDAC is the Phase I/II study NCT03496662, which evaluates its safety and efficacy in combination with nivolumab and standard-of-care chemotherapy (gemcitabine and nab-paclitaxel).[5][9]

### NCT03496662 Study Design

This single-institution, open-label study enrolled patients with borderline resectable (BR) or locally advanced (LA) PDAC.[5] The recommended Phase II dose of **BMS-813160** was established in a 3+3 dose-escalation design.[5]

Investigational Arm: BMS-813160 (300 mg twice daily) + Nivolumab (480 mg every 28 days)
 + Gemcitabine (1000 mg/m² on days 1, 8, 15 of a 28-day cycle) + Nab-paclitaxel (125 mg/m² on days 1, 8, 15 of a 28-day cycle).[10]



• Control Arm: Gemcitabine + Nab-paclitaxel alone.[5]



#### Click to download full resolution via product page

Figure 1: Simplified workflow of the NCT03496662 clinical trial.

## **Clinical Efficacy**

The addition of **BMS-813160** and nivolumab to chemotherapy demonstrated promising clinical activity.

| Outcome<br>Measure                           | Borderline<br>Resectable<br>PDAC | Locally<br>Advanced<br>PDAC | Control Arm | Reference |
|----------------------------------------------|----------------------------------|-----------------------------|-------------|-----------|
| Objective<br>Response Rate<br>(ORR)          | 42%                              | 20%                         | 0%          | [5][9]    |
| Resection Rate                               | 83.3%                            | 20%                         | N/A         | [5][9]    |
| Median<br>Progression-Free<br>Survival (PFS) | 11.9 months                      | 14.7 months                 | N/A         | [5][9]    |
| Median Overall<br>Survival (OS)              | 18.2 months                      | 17.0 months                 | N/A         | [5][9]    |



### **Safety and Tolerability**

The combination regimen was generally well-tolerated. Grade 3 adverse events attributed solely to **BMS-813160** included diarrhea and QTc prolongation.[5][9]

# **Mechanism of Action and Signaling Pathways**

**BMS-813160** exerts its anti-tumor effect by disrupting the signaling cascades initiated by the binding of chemokines to CCR2 and CCR5.





Click to download full resolution via product page

Figure 2: Simplified signaling pathways inhibited by BMS-813160.

Upon binding of their respective ligands (e.g., CCL2 to CCR2; CCL5, CCL3, CCL4 to CCR5), these G-protein coupled receptors activate downstream signaling pathways, including PI3K/AKT, MAPK, JAK/STAT, and NF-κB.[11] These pathways collectively promote the migration and infiltration of immunosuppressive cells, such as TAMs and regulatory T cells, into the TME, while also supporting their survival and pro-tumoral functions. By blocking CCR2 and CCR5, BMS-813160 inhibits these downstream signaling events, thereby reducing the recruitment of immunosuppressive cells and mitigating their function within the tumor.

# **Experimental Protocols**

This section outlines general protocols for key experimental methodologies used in the evaluation of **BMS-813160** and similar agents in the context of pancreatic cancer.

Preclinical In Vivo Efficacy in an Orthotopic PDAC Model





Click to download full resolution via product page

**Figure 3:** General workflow for preclinical in vivo efficacy studies.



- Cell Culture: Murine or human PDAC cell lines are cultured under standard conditions.
- Orthotopic Implantation: Anesthetized, immunocompetent mice (for murine cell lines) or immunodeficient mice (for human cell lines) undergo surgical implantation of PDAC cells into the pancreas.
- Treatment: Once tumors are established, mice are randomized into treatment and control
  groups. BMS-813160 is administered orally at a predetermined dose and schedule. The
  control group receives a vehicle.
- Monitoring: Tumor growth is monitored non-invasively (e.g., ultrasound or bioluminescence imaging). Animal weight and health are monitored regularly.
- Endpoint Analysis: At the study endpoint, mice are euthanized, and tumors are excised and weighed. A portion of the tumor is processed for downstream analysis of the TME, including flow cytometry, immunohistochemistry (IHC), and single-cell RNA sequencing (scRNA-seq).

## Flow Cytometry for Immune Profiling of the TME

- Tissue Dissociation: Freshly resected tumor tissue is mechanically and enzymatically dissociated to generate a single-cell suspension.[2]
- Immune Cell Enrichment: Immune cells are enriched from the single-cell suspension, for example, using a Percoll gradient.[2]
- Antibody Staining: The enriched immune cells are stained with a cocktail of fluorescentlylabeled antibodies against surface and intracellular markers to identify different immune cell populations (e.g., T cells, B cells, macrophages, MDSCs) and their activation states.
- Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer.
   Data is analyzed using specialized software to quantify the proportions and phenotypes of different immune cell subsets within the TME.[2]

### Single-Cell RNA Sequencing (scRNA-seq) of the TME

 Single-Cell Suspension: A high-viability single-cell suspension is prepared from the tumor tissue as described for flow cytometry.[12]



- Single-Cell Capture and Library Preparation: Single cells are captured in droplets with barcoded beads using a platform such as the 10x Genomics Chromium system.[13] cDNA is generated, and sequencing libraries are prepared according to the manufacturer's protocol.
- Sequencing and Data Analysis: The libraries are sequenced on a high-throughput sequencer. The resulting data is processed through a bioinformatic pipeline to align reads, generate a cell-by-gene count matrix, and perform downstream analyses such as cell clustering, identification of cell types and states, and differential gene expression analysis between conditions.[14][15]

#### **Future Directions and Conclusion**

The dual inhibition of CCR2 and CCR5 by **BMS-813160** represents a promising strategy to modulate the immunosuppressive TME of pancreatic ductal adenocarcinoma. Clinical data from the NCT03496662 trial suggests that this approach, in combination with chemotherapy and immunotherapy, can improve patient outcomes. Further investigation is warranted to explore the efficacy of **BMS-813160** in other combination regimens and to identify predictive biomarkers for patient selection. The ongoing NCT03184870 trial, which includes a monotherapy arm, will provide valuable insights into the single-agent activity of **BMS-813160**. [16] A deeper understanding of the intricate signaling networks within the PDAC TME and the precise molecular effects of CCR2/CCR5 inhibition will be crucial for optimizing the therapeutic potential of this novel agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Neoadjuvant BMS-813160, Nivolumab, Gemcitabine, and Nab-Paclitaxel for Patients with Pancreatic Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for isolating single cells from human pancreatic cancer tissues and analyzing major immune cell populations using flow cytometry PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

#### Foundational & Exploratory





- 4. BMS-813160: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Signaling pathways in pancreatic ductile adenocarcinoma and potential therapeutic targets
   International Journal of Molecular and Immuno Oncology [ijmio.com]
- 7. CCR2/CCR5 inhibitor permits the radiation-induced effector T cell infiltration in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCR2/CCR5 inhibitor permits the radiation-induced effector T cell infiltration in pancreatic adenocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neoadjuvant BMS-813160, Nivolumab, Gemcitabine, and Nab-Paclitaxel for Patients with Pancreatic Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. BMS-813160 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 12. Protocol for isolating single cells from human pancreatic cancer tissues and analyzing major immune cell populations using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the Landscape of Pancreatic Tumors With Single-Cell RNA Sequencing | Technology Networks [technologynetworks.com]
- 14. mdpi.com [mdpi.com]
- 15. Single-cell RNA sequencing in pancreatic cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [BMS-813160 in Pancreatic Ductal Adenocarcinoma: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606254#bms-813160-in-pancreatic-ductal-adenocarcinoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com